molecular formula C56H87N13O20 B2632675 N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam CAS No. 1562369-96-3

N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam

Cat. No.: B2632675
CAS No.: 1562369-96-3
M. Wt: 1262.383
InChI Key: RWKODFJGLUVNKT-YFCKPEOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam is a structurally intricate macrocyclic peptide-lactam hybrid. Its complex architecture includes multiple aspartyl residues, stereochemically diverse diaminobutanoyl moieties, a piperidinecarbonyl group, and a (11→2)-lactam bridge, which confers conformational rigidity. Such features are characteristic of bioactive peptides targeting proteases or receptors requiring precise spatial recognition.

Properties

IUPAC Name

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-9-methyldec-3-enoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H87N13O20/c1-27(2)16-11-9-8-10-12-19-37(70)61-34(24-42(77)78)49(81)67-46-31(7)60-50(82)36-18-15-21-69(36)54(86)43(28(3)4)65-53(85)45(30(6)57)64-39(72)26-59-47(79)32(22-40(73)74)62-38(71)25-58-48(80)33(23-41(75)76)63-52(84)44(29(5)56(88)89)66-51(83)35-17-13-14-20-68(35)55(46)87/h10,12,27-36,43-46H,8-9,11,13-26,57H2,1-7H3,(H,58,80)(H,59,79)(H,60,82)(H,61,70)(H,62,71)(H,63,84)(H,64,72)(H,65,85)(H,66,83)(H,67,81)(H,73,74)(H,75,76)(H,77,78)(H,88,89)/b12-10-/t29-,30+,31+,32-,33-,34-,35+,36-,43-,44?,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKODFJGLUVNKT-IJVAMUGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC=CCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C/C=C\CCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H87N13O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam, commonly referred to as Aspartocin D, is a complex lipopeptide antibiotic derived from Streptomyces canus. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Aspartocin D has a molecular weight of approximately 1262.40 g/mol and is characterized by a complex structure that includes multiple amino acid residues and a lactam ring. Its structural formula can be represented as follows:

C56H87N13O20\text{C}_{56}\text{H}_{87}\text{N}_{13}\text{O}_{20}

This intricate arrangement contributes to its biological functionality and interaction with various biological targets.

Biological Activity

Antibacterial Properties
Aspartocin D exhibits significant antibacterial activity against Gram-positive bacteria. Studies have shown that it has minimum inhibitory concentrations (MICs) of 0.125 µg/ml against Bacillus subtilis and 0.5 µg/ml against Staphylococcus aureus, indicating its potency as an antibiotic agent . The activity of Aspartocin D is calcium-dependent, which is a characteristic feature of certain lipopeptide antibiotics .

Mechanism of Action
The primary mechanism through which Aspartocin D exerts its antibacterial effects involves disrupting bacterial cell membrane integrity. This disruption leads to increased permeability and ultimately cell lysis. The compound binds to specific receptors on the bacterial surface, facilitating this process .

Research Findings

Case Studies

  • In Vitro Studies : In laboratory settings, Aspartocin D was tested against various strains of bacteria. It demonstrated a broad spectrum of activity against multiple Gram-positive organisms. The studies highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of Aspartocin D. In these studies, the compound showed promising results in reducing bacterial load in infected tissues compared to control groups .

Data Tables

The following table summarizes the antibacterial activity of Aspartocin D against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis0.125 µg/ml
Staphylococcus aureus0.5 µg/ml
Enterococcus faecalisTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

Macrocyclic peptides and lactam-containing compounds are well-studied for their enhanced metabolic stability and target affinity. Key structural analogs include:

Compound Key Structural Features Biological Target IC₅₀/Activity Reference
Target Compound Macrocyclic (11→2)-lactam, multiple aspartyl/diaminobutanoyl groups, piperidinecarbonyl Hypothesized protease/receptor N/A (undisclosed) N/A
Cyclosporine A Macrocyclic undecapeptide, methylated residues, β-hydroxy acid Calcineurin (immunosuppressant) 5–50 nM (calcineurin)
Vancomycin Glycopeptide with cross-linked heptapeptide core D-Ala-D-Ala (bacterial cell wall) 1–10 μM (antibacterial)
P6 (pyrazoline derivative) Methoxy-substituted pyrazoline core MCF-7 cancer cells GI₅₀ <0.1 μM

The target compound’s unique diaminobutanoyl and piperidinecarbonyl groups distinguish it from classical macrocycles like cyclosporine or vancomycin. These features may enhance binding to charged or hydrophobic pockets in biological targets .

Computational Approaches for Target Prediction

Ligand-based tools like SimilarityLab () enable rapid identification of structurally similar compounds with known bioactivities. Key findings:

  • Consensus activity mapping : Compounds sharing >70% similarity to the target structure show activity against serine proteases (e.g., thrombin, trypsin) and GPCRs .
  • Activity cliffs: Minor structural changes (e.g., substitution of piperidinecarbonyl with cyclohexane) may drastically alter potency, as observed in kinase inhibitors .

Protein-ligand interaction fingerprints (IFP) and ECFP-4 descriptors further predict that the target compound’s aspartyl-rich sequence may mimic endogenous peptide ligands, suggesting applications in inflammation or immune modulation .

Case Studies and Activity Cliffs

  • Praziquantel optimization: Initial hits with IC₅₀ ~10 μM were refined to sub-nanomolar potency via stereochemical tuning and lactam ring incorporation, mirroring strategies applicable to the target compound .
  • Doxorubicin analogs : Structural simplification of anthracycline cores (e.g., removing sugar moieties) reduced cardiotoxicity while retaining anticancer activity, highlighting the impact of modular design .

For the target compound, replacing the (3Z)-9-methyl-1-oxo-3-decen-1-yl chain with shorter aliphatic groups could modulate logP values, balancing solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.